1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfonyl)-1-ethanone
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfonyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3S/c11-8-3-1-7(2-4-8)9(15)5-18(16,17)10-12-6-13-14-10/h1-4,6H,5H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZWCBSLVIKCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CS(=O)(=O)C2=NC=NN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfonyl)-1-ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.
- Molecular Formula : C10H9ClN4O2S
- Molecular Weight : 272.72 g/mol
- CAS Number : [Not provided in the search results]
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antibacterial properties. For instance, a related compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition of bacterial growth . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 |
| Compound B | Bacillus subtilis | 0.63 |
Anticancer Activity
The anticancer potential of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfonyl)-1-ethanone has been evaluated in various cancer cell lines. A study highlighted the effectiveness of triazole derivatives in inducing apoptosis in breast cancer cells by activating reactive oxygen species (ROS) production and inhibiting key signaling pathways such as Notch-AKT .
| Cell Line | IC50 (µM) after 48h |
|---|---|
| MCF-7 | 1.06 |
| MDA-MB-231 | 0.67 |
| SK-BR-3 | 0.79 |
The results indicate that these compounds can significantly inhibit cell proliferation and induce apoptosis through intrinsic pathways involving caspases and Bcl-2 family proteins.
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Studies have reported that similar triazole derivatives exhibit strong inhibitory activity against acetylcholinesterase (AChE) and urease. The mechanism of action typically involves binding to the active site of the enzyme, preventing substrate access.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 2.14 |
| Urease | Non-competitive | 0.63 |
Study on Anticancer Activity
In a study examining the anticancer effects of triazole derivatives, it was found that treatment with these compounds led to significant morphological changes in cancer cells, indicative of apoptosis. The study utilized flow cytometry to assess apoptotic rates and found that treatment increased the percentage of apoptotic cells significantly compared to controls .
Study on Antibacterial Properties
Another study focused on the antibacterial efficacy of synthesized compounds similar to 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfonyl)-1-ethanone. The results showed promising antibacterial activity against various strains, suggesting potential for development into therapeutic agents for bacterial infections .
Comparison with Similar Compounds
Physicochemical and Structural Properties
- Electron-Withdrawing Groups : The target compound’s 4-chlorophenyl and sulfonyl groups increase electrophilicity, favoring nucleophilic interactions in biological systems. Analogs with trifluoromethyl () or fluorine substituents () exhibit enhanced metabolic stability and lipophilicity .
- Crystal Structures : Hemihydrate forms (e.g., ) demonstrate how hydration affects solubility and stability, critical for pharmaceutical formulation .
Metabolic and Toxicological Considerations
- Phase II Metabolism : Glucuronidation and sulfation () are common detoxification pathways for triazole derivatives. The target compound’s sulfonyl group may alter conjugation kinetics compared to hydroxyl or methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
